molecular formula C16H14Cl2F3N5O B1531137 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride CAS No. 188416-20-8

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride

Cat. No. B1531137
CAS RN: 188416-20-8
M. Wt: 420.2 g/mol
InChI Key: ISUMRMYBGZGUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride is a useful research compound. Its molecular formula is C16H14Cl2F3N5O and its molecular weight is 420.2 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Fluoropyrimidines

Fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine, are key drugs in the treatment of various cancers, leveraging their action mechanism to inhibit thymidylate synthase, thereby interfering with DNA synthesis. The clinical significance extends to the management of colorectal, breast, and gastric cancers, among others. Recent advancements highlight the importance of genotypic screening, particularly for dihydropyrimidine dehydrogenase (DPD) enzyme deficiency, to mitigate the risk of severe toxicities and improve treatment outcomes.

A pivotal study by Deenen et al. (2016) underscored the feasibility, safety, and cost-effectiveness of DPYD*2A genotype-guided dosing for fluoropyrimidine-based chemotherapy. This genotype-guided approach significantly reduced the risk of severe toxicity, demonstrating the importance of personalized medicine in oncology.

Moreover, research by Fragoulakis et al. (2019) evaluated the economic impact of DPYD genotyping in cancer patients treated with fluoropyrimidines, highlighting its potential to be a cost-saving measure in the healthcare system by preventing adverse drug reactions.

The development of uridine triacetate as an antidote for fluoropyrimidine overdose or severe toxicity, as detailed by Jacob et al. (2022) and Lampropoulou et al. (2020), represents a significant advance in managing treatment-related complications, further contributing to the safety of fluoropyrimidine chemotherapy.

properties

IUPAC Name

3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3N5O.ClH/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19;/h2-4,6-9,26H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUMRMYBGZGUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677465
Record name 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride

CAS RN

188416-20-8
Record name 4-Pyrimidineethanol, 6-chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188416-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Chloro-5-fluoro-4-pyrimidinyl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2-butanol hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride
Reactant of Route 3
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride
Reactant of Route 5
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride
Reactant of Route 6
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-YL)butan-2-OL hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.